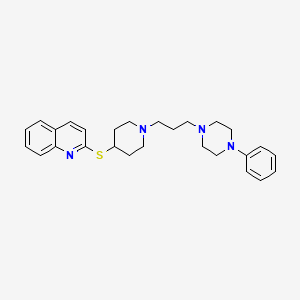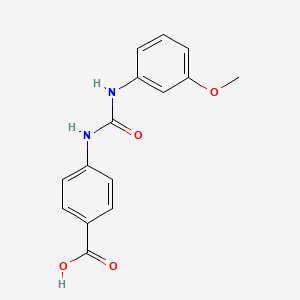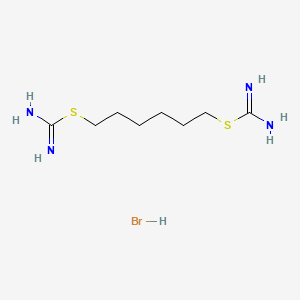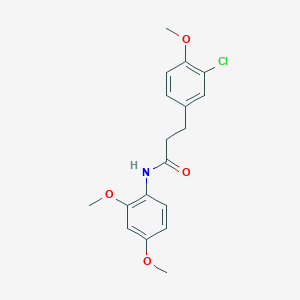![molecular formula C10H12O2S B11947537 {[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
{[(1E)-1-Propenylsulfonyl]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1E)-1-Propenylsulfonyl]methyl}benzene is an organic compound that features a benzene ring substituted with a propenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(1E)-1-Propenylsulfonyl]methyl}benzene typically involves the reaction of benzene with propenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to obtain the desired compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
{[(1E)-1-Propenylsulfonyl]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Brominated or nitrated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(1E)-1-Propenylsulfonyl]methyl}benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound to investigate the interactions between sulfonyl groups and biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of {[(1E)-1-Propenylsulfonyl]methyl}benzene involves its interaction with molecular targets through its sulfonyl group. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene: The parent compound, benzene, lacks the sulfonyl group and has different reactivity and applications.
Toluene: Toluene has a methyl group instead of a propenylsulfonyl group, leading to different chemical properties.
Cumene: Cumene contains an isopropyl group, which also results in distinct reactivity compared to {[(1E)-1-Propenylsulfonyl]methyl}benzene.
Uniqueness
The presence of the propenylsulfonyl group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential applications in various fields. This distinguishes it from other benzene derivatives and makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H12O2S |
|---|---|
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
[(E)-prop-1-enyl]sulfonylmethylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-2-8-13(11,12)9-10-6-4-3-5-7-10/h2-8H,9H2,1H3/b8-2+ |
InChI-Schlüssel |
MVBQPIQLZUPXLX-KRXBUXKQSA-N |
Isomerische SMILES |
C/C=C/S(=O)(=O)CC1=CC=CC=C1 |
Kanonische SMILES |
CC=CS(=O)(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


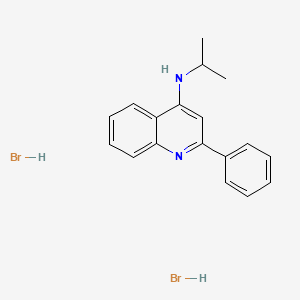
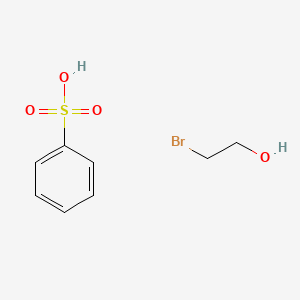
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)

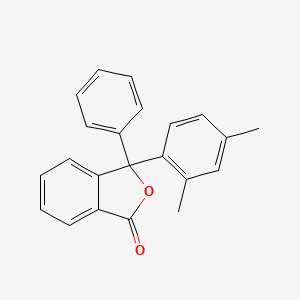


![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)

